molecular formula C17H14O4 B15063885 7-Hydroxy-5-methyl-4'-methoxyflavone CAS No. 65332-00-5

7-Hydroxy-5-methyl-4'-methoxyflavone

Cat. No.: B15063885
CAS No.: 65332-00-5
M. Wt: 282.29 g/mol
InChI Key: MXUWRDXGCPTUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-5-methyl-4'-methoxyflavone (CAS 65332-00-5) is a synthetic flavone derivative of interest in pharmacological and biochemical research. With the molecular formula C17H14O4, this compound is part of the broad class of flavonoids, which are widely studied for their diverse biological activities . The specific placement of the hydroxy, methoxy, and methyl groups on the flavone core structure makes it a valuable scaffold for investigating structure-activity relationships (SAR) . Researchers can utilize this compound as a reference standard or as a building block in the synthesis of more complex molecules for probing biological pathways. The core flavone structure is known to interact with various cellular targets. For instance, some flavonoids act as agonists for nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism . Furthermore, related hydroxy-methoxyflavones have been documented to exhibit potent bioactivity in research models, such as triggering mitochondrial-associated cell death in human carcinoma cells via reactive oxygen species (ROS) signaling . This suggests potential research applications for this compound in areas like cancer biology, metabolic disease, and inflammation. This product is intended for research purposes only in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65332-00-5

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7-hydroxy-2-(4-methoxyphenyl)-5-methylchromen-4-one

InChI

InChI=1S/C17H14O4/c1-10-7-12(18)8-16-17(10)14(19)9-15(21-16)11-3-5-13(20-2)6-4-11/h3-9,18H,1-2H3

InChI Key

MXUWRDXGCPTUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Synthetic Methodologies for 7 Hydroxy 5 Methyl 4 Methoxyflavone and Analogues

Total Synthesis Approaches

The most prevalent and adaptable method for the total synthesis of flavones is a two-step process. This process begins with the base-catalyzed condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to yield the final flavone (B191248) structure. nih.gov

The cornerstone of flavone synthesis is the formation of a chalcone, an α,β-unsaturated ketone, which serves as the immediate precursor to the flavone. The Claisen-Schmidt condensation is the classical and widely employed method for this transformation. nih.gov This reaction involves the aldol (B89426) condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde in the presence of a base.

For the synthesis of the analogue 7-hydroxy-4'-methoxyflavone, the required precursor is 2',4'-dihydroxy-4-methoxychalcone. aip.org This is synthesized by reacting 2,4-dihydroxyacetophenone with 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). The reaction is typically carried out in an alcoholic solvent with a strong base, such as potassium hydroxide (B78521) (KOH), to facilitate the condensation. aip.org The reaction time can influence the yield, with longer reaction times, such as 48 hours, demonstrating higher product yields compared to 24 hours. aip.org

By analogy, the synthesis of the chalcone precursor for 7-Hydroxy-5-methyl-4'-methoxyflavone would involve the Claisen-Schmidt condensation between 2,4-dihydroxy-6-methylacetophenone and 4-methoxybenzaldehyde . The presence of the methyl group at the C-6 position of the acetophenone (B1666503) is crucial for its incorporation into the final flavone structure at the C-5 position.

Table 1: Example of Chalcone Synthesis via Claisen-Schmidt Condensation

Precursor 1Precursor 2Base/CatalystSolventProductYieldReference
2,4-dihydroxyacetophenone4-methoxybenzaldehydeKOHEthanol2',4'-dihydroxy-4-methoxychalcone60.74% (48h) aip.org
2-hydroxyacetophenoneVanillin (4-hydroxy-3-methoxybenzaldehyde)KOH / KSF MontmorilloniteMethanol2',4-dihydroxy-3-methoxychalcone13.77% aip.orgaip.org

Once the 2'-hydroxychalcone (B22705) precursor is obtained, the next step is the formation of the heterocyclic C ring to yield the flavone. This is achieved through an oxidative cyclization reaction. A variety of reagents can accomplish this transformation, but a common and efficient method involves using iodine (I₂) as a catalyst in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) under reflux conditions. nih.govchemijournal.comresearchgate.net

This method, often referred to as the Algar-Flynn-Oyamada (AFO) reaction under specific conditions, is effective for converting 2'-hydroxychalcones into flavones. The mechanism involves an intramolecular cyclization via a nucleophilic attack of the 2'-hydroxyl group on the α,β-unsaturated ketone system. nih.gov The iodine in DMSO then acts as an oxidizing agent to form the double bond in the C-ring, completing the flavone skeleton. nih.gov

For example, the synthesis of 7-hydroxy-4'-methoxyflavone is successfully achieved by refluxing its precursor, 2',4'-dihydroxy-4-methoxychalcone, with iodine in DMSO, resulting in a high yield of 88.31%. aip.org This demonstrates the efficacy of the I₂/DMSO system for the synthesis of hydroxylated and methoxylated flavones. This same principle would be applied to the cyclization of the 2',4'-dihydroxy-6'-methyl-4-methoxychalcone to form this compound.

Table 2: Oxidative Cyclization of Chalcones to Flavones

Chalcone PrecursorReagent/SolventConditionsProductYieldReference
2',4'-dihydroxy-4-methoxychalconeIodine (I₂) / DMSOReflux (3 hours)7-hydroxy-4'-methoxyflavone88.31% aip.org
General 2'-hydroxychalconesIodine (I₂) / DMSOHeatingCorresponding FlavonesGood to Excellent nih.govresearchgate.net

Derivatization Strategies

Derivatization strategies involve the chemical modification of an existing flavonoid scaffold to introduce specific functional groups. These methods are crucial for creating analogues and studying structure-activity relationships.

The placement of hydroxyl (-OH) and methyl (-OCH₃ or -CH₃) groups on the flavone skeleton significantly influences its chemical and biological properties. tamu.edunih.gov The synthesis of specifically substituted flavones like this compound can be approached either by using appropriately substituted starting materials, as described in the total synthesis section, or by modifying a pre-formed flavone nucleus.

Hydroxyl Groups: Hydroxyl groups are typically present on the starting materials (the acetophenone and benzaldehyde) before the Claisen-Schmidt condensation. Protecting groups may be necessary if selective reaction at other positions is required. For instance, the 7-hydroxy group in the target molecule originates from the 4-hydroxy group of the 2,4-dihydroxy-6-methylacetophenone precursor.

Methyl Groups:

O-Methylation: The introduction of a methoxy (B1213986) (-OCH₃) group is commonly achieved by treating a hydroxylated flavone with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base like potassium carbonate (K₂CO₃). The 4'-methoxy group of the target compound is introduced via the starting material, 4-methoxybenzaldehyde.

C-Methylation: The introduction of a methyl (-CH₃) group directly onto the aromatic ring (C-methylation) is more complex. Therefore, it is synthetically more efficient to incorporate the C-5 methyl group by starting with a C-methylated precursor, namely 2,4-dihydroxy-6-methylacetophenone.

A synthetic method for 7-hydroxy-5-methoxyisoflavones has been developed starting from 5,7-dihydroxyisoflavones, which involves protection of the 7-hydroxy group, methylation of the 5-hydroxy group, and subsequent deprotection. researchgate.net While this applies to isoflavones, the principles of selective protection and methylation are transferable to flavone synthesis, highlighting strategies for manipulating substitution patterns on the flavonoid core.

Biological Activity and Mechanistic Investigations of 7 Hydroxy 5 Methyl 4 Methoxyflavone and Structurally Analogous Flavones

In Vitro Pharmacological Studies

In vitro studies provide a foundational understanding of the bioactivity of chemical compounds at a cellular and molecular level. For 7-Hydroxy-5-methyl-4'-methoxyflavone and its analogs, these laboratory-based investigations have been crucial in elucidating their potential therapeutic effects.

Antioxidant Activity

The antioxidant properties of flavones are a cornerstone of their pharmacological profile, contributing to their protective effects against various diseases associated with oxidative stress. This activity is primarily attributed to their ability to scavenge free radicals and modulate cellular oxidative processes.

Radical scavenging assays are standard in vitro methods used to evaluate the antioxidant capacity of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods employed for this purpose.

In a study investigating the antioxidant potential of flavonoids, 7-hydroxy-5,6,4'-trimethoxyflavone , a compound structurally similar to this compound, was evaluated using the DPPH assay. The results revealed an IC50 value of 221 µg/ml, indicating its capacity to scavenge DPPH radicals. researchgate.net The IC50 value represents the concentration of the compound required to inhibit 50% of the free radicals in the assay.

Interactive Data Table: DPPH Radical Scavenging Activity of a Structurally Analogous Flavone (B191248)

CompoundAssayIC50 Value
7-hydroxy-5,6,4'-trimethoxyflavoneDPPH221 µg/ml

Beyond direct radical scavenging, flavonoids can modulate cellular responses to oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. nih.gov Hydroxyl-substituted flavones have demonstrated significant neuroprotective effects against neurotoxicity induced by oxidative stress. nih.govbenthamscience.com

These compounds can protect neurons from damage by interfering with critical signaling cascades involved in apoptosis (programmed cell death) triggered by neurotoxic agents. nih.gov For instance, certain flavanones have been shown to inhibit oxidant-induced neuronal apoptosis by activating pro-survival pathways. nih.gov Additionally, flavonoids can suppress neuroinflammation, a process closely linked to oxidative stress in the brain. nih.gov The neuroprotective actions of these compounds are multifaceted and contribute to the maintenance of neuronal health and function. nih.gov

Anti-inflammatory Activity (as investigated for related methoxyflavones)

Inflammation is a complex biological response implicated in numerous chronic diseases. Methoxyflavones, a subgroup of flavonoids, have been identified as potential anti-inflammatory agents. webmd.comnih.gov Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. caringsunshine.commdpi.com

Studies on various methoxyflavones have shown that they can inhibit the production of inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). caringsunshine.com The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response. caringsunshine.com For example, 7-methoxyflavone (B191842) has been suggested to exert its anti-inflammatory action through these pathways. caringsunshine.com Dihydroxy flavones have also been shown to inhibit cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines, further highlighting the anti-inflammatory potential of this class of compounds. benthamscience.com

Anticancer and Cytotoxic Activity (in vitro studies)

The potential of flavonoids as anticancer agents has been extensively explored through in vitro studies. These investigations typically involve assessing the cytotoxic effects of these compounds on various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and proliferation. In a study evaluating the cytotoxic activity of 7-hydroxy-4'-methoxyflavone , this compound was tested against human cervical cancer (HeLa) and colon cancer (WiDr) cell lines. aip.orgresearchgate.netaip.org The results demonstrated that 7-hydroxy-4'-methoxyflavone exhibited cytotoxic activity against both cell lines, with IC50 values of 25.73 µg/mL for HeLa cells and 83.75 µg/mL for WiDr cells. aip.orgaip.org

Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), another structurally related flavone, has been investigated for its effects on DU145 prostate cancer cells. nih.gov Studies have shown that acacetin can inhibit the proliferation of DU145 cells in a dose- and time-dependent manner, with a reported GI50 (concentration for 50% of maximal inhibition of cell proliferation) value of 20 μM after 48 hours of treatment. nih.gov Furthermore, acacetin has been found to induce apoptosis in these cancer cells. nih.govresearchgate.net

Interactive Data Table: Cytotoxic Activity of Structurally Analogous Flavones

CompoundCell LineAssayIC50/GI50 Value
7-hydroxy-4'-methoxyflavoneHeLaMTT25.73 µg/mL
7-hydroxy-4'-methoxyflavoneWiDrMTT83.75 µg/mL
AcacetinDU145MTT20 µM (GI50)
Apoptosis Induction (e.g., Acacetin-induced apoptosis in Jurkat and DU145 prostate cancer cells)

Acacetin, a flavone structurally related to this compound, has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In human T-cell leukemia Jurkat cells, acacetin induces apoptosis in a manner dependent on both concentration and time. This process is characterized by morphological changes in the cell and nucleus and is mediated through the activation of a caspase cascade. Specifically, treatment with acacetin leads to the activation of caspase-3, -8, and -9. The apoptotic pathway appears to be initiated via the Fas-mediated pathway, as evidenced by the blocking of apoptosis by caspase-3 and caspase-8 inhibitors, but not by a caspase-9 inhibitor. Further investigation revealed that acacetin upregulates the expression of pro-apoptotic proteins like Bax, FAF1, phosphor-FADD, Apaf-1, and cytochrome c, while downregulating the anti-apoptotic protein Bcl-2.

In the context of prostate cancer, acacetin has demonstrated the ability to induce apoptosis in DU145 cells. This effect is linked to its ability to inhibit the STAT3 signaling pathway. By directly binding to STAT3, acacetin prevents its phosphorylation and subsequent translocation into the nucleus. This leads to the downregulation of STAT3 target genes that are critical for cell survival, such as Bcl-2, Bcl-xL, Mcl-1, cyclin D1, and survivin, ultimately triggering apoptosis. The induction of apoptosis in DU145 cells by acacetin occurs in a time-dependent manner.

Table 1: Acacetin-Induced Apoptosis in Cancer Cell Lines

Cell LineKey Mechanistic FindingsAssociated Protein Modulation
Jurkat (T-cell leukemia)Activation of caspase-3, -8, and -9; Fas-mediated pathway activation.Upregulation: Bax, FAF1, phosphor-FADD, Apaf-1, Cytochrome c. Downregulation: Bcl-2.
DU145 (Prostate cancer)Inhibition of STAT3 phosphorylation and nuclear translocation.Downregulation: STAT3 target genes (e.g., Bcl-2, Bcl-xL, Mcl-1, survivin).
Signal Transduction Pathway Interference (e.g., NF-κB/Akt signaling suppression by Acacetin)

The inhibition of STAT3 phosphorylation prevents its translocation into the nucleus. As a result, the transcription of STAT3 target genes, which are crucial for cell proliferation, survival, and apoptosis resistance, is downregulated. This interference with the STAT3 signaling cascade is a key mechanism behind acacetin's ability to suppress the growth of STAT3-activated cancer cells and induce apoptosis. While the prompt mentions the NF-κB/Akt pathway, current research prominently highlights the direct interference of acacetin with the STAT3 pathway as a significant aspect of its anticancer activity.

Enzyme Inhibition Relevant to Cancer (e.g., PTP1B inhibition by 3'-hydroxy-5,7,4'-trimethoxyflavone)

Protein tyrosine phosphatase 1B (PTP1B) has been recognized as a negative regulator in signaling pathways that are crucial for cell growth and metabolism, making it a therapeutic target. Various flavonoids have been investigated for their ability to inhibit this enzyme. Studies on a range of structurally related flavonoids have shown that their inhibitory activity against PTP1B is highly dependent on their molecular structure, specifically the nature, position, and number of substituents.

For instance, the presence of specific functional groups on the flavonoid skeleton can significantly enhance PTP1B inhibition. It has been observed that having both 7- and 8-OBn groups on the A ring, combined with 3'- and 4'-OMe groups on the B ring and a 3-OH group on the C ring, increases the inhibitory potency of the flavonoid. The most active compounds, such as 3',4'-dimethoxy-7,8-dibenzoxyflavonol, have been shown to exhibit a mixed-type inhibition. While the specific inhibitory activity of 3'-hydroxy-5,7,4'-trimethoxyflavone (B15062009) on PTP1B is part of this broader class of inhibitors, the general structure-activity relationship points to the potential of substituted flavones to act as PTP1B inhibitors.

Antiviral Activity (as explored for various flavonoids including 4'-hydroxy-5,6,7,8-tetramethoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone)

Flavonoids as a chemical class are known to possess a wide range of biological activities, including antiviral properties. The potential of these natural products as anti-infective agents has been the subject of considerable research. While specific antiviral studies on this compound, 4'-hydroxy-5,6,7,8-tetramethoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone (B191118) are not extensively detailed in the available literature, the general antiviral activity of flavonoids is well-documented against various viruses. This activity is often attributed to the ability of flavonoids to interfere with different stages of the viral life cycle, such as viral entry, replication, and the activity of viral enzymes. The structural features of the flavonoid molecule are believed to play a crucial role in its antiviral efficacy.

Other Enzyme Inhibition Studies (e.g., xanthine (B1682287) oxidase and PTP1B for related compounds)

Beyond cancer-specific targets, flavonoids have been shown to inhibit other enzymes involved in metabolic and inflammatory conditions.

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Numerous dietary flavonoids have been evaluated for their inhibitory effect on XO. Structure-activity relationship studies reveal that planar flavones and flavonols with a 7-hydroxyl group, such as luteolin, kaempferol (B1673270), and quercetin, are potent inhibitors of xanthine oxidase, often exhibiting mixed-type inhibition. The presence of this hydroxyl group is thought to be important for binding to the enzyme's active site. Flavonoids like quercetin, puerarin, myricetin, morin, and kaempferol have been shown to significantly inhibit liver XO activity in animal models. This inhibition of XO activity is a primary mechanism by which these flavonoids can lower serum urate levels.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is also a therapeutic target for type 2 diabetes mellitus due to its role as a key negative regulator of insulin (B600854) signaling pathways. The inhibitory activity of flavonoids against PTP1B is highly dependent on their substitution patterns. Geranylated flavonoids isolated from Paulownia tomentosa showed mixed-type inhibition against PTP1B with IC50 values in the low micromolar range. Studies have indicated that substitutions at various positions on the flavonoid rings can either enhance or diminish inhibitory action, highlighting the importance of specific structural features for effective enzyme inhibition.

Table 2: Inhibition of Xanthine Oxidase by Various Flavonoids

FlavonoidIC50 Value (µM)Inhibition Type
Chrysin5.02Mixed-type
Luteolin0.40Mixed-type
Kaempferol1.13Mixed-type
Quercetin0.43Mixed-type
Myricetin0.99Mixed-type

Other Reported Biological Activities

Structurally related flavones and their derivatives have been associated with a diverse array of other biological activities.

Sedative and Anticonvulsant Effects: The flavone glycoside linarin (B1675465) and its aglycone, acacetin, have demonstrated sedative and anticonvulsant properties in in vivo assays. Linarin has been identified as having sedative and sleep-enhancing effects, which can be potentiated by other compounds like valerenic acid. Studies on acacetin-7-O-glucoside also show sedative and anticonvulsive effects, with the GABAergic system thought to be involved in its mechanism of action. These findings suggest that these flavonoids could be effective against conditions like anxiety and insomnia.

Hypoglycemic, Antihyperuricemia, and Antimicrobial Activities: Flavonoids are widely studied for their beneficial effects on metabolic disorders. Several flavonoids have been shown to reduce serum urate levels by inhibiting xanthine oxidase activity and modulating renal transporters involved in uric acid excretion. This makes them potential agents for managing hyperuricemia. In addition to their antihyperuricemic effects, flavonoids have also been reported to possess antimicrobial properties against a range of bacteria and fungi. The antimicrobial activity is dependent on the specific structure of the flavonoid. Furthermore, some preclinical studies have suggested a hypoglycemic effect for acacetin.

Myotube Hypertrophy: Certain derivatives of 5-hydroxy-7-methoxyflavone have been found to induce skeletal muscle hypertrophy. Studies using murine C2C12 myotubes showed that four specific 5-hydroxy-7-methoxyflavone (HMF) derivatives increased myotube diameter, an effect not observed with related 5,7-dimethoxyflavone (B190784) (DMF) derivatives. Structure-activity relationship data indicate that both the hydroxyl group at the 5-position and the methoxy (B1213986) group at the 7-position are critical for this hypertrophic activity. The mechanism appears to involve the promotion of protein synthesis in myotubes through intracellular Ca²⁺ signaling.

Preclinical Pharmacological Studies (Non-Human In Vivo Models)

The therapeutic potential of acacetin and related flavonoids has been explored in several preclinical, non-human in vivo models for various conditions.

In xenograft mouse models using DU145 prostate cancer cells, acacetin was found to inhibit tumor growth, reducing both tumor volume and weight. Similarly, in a mouse model of gastric cancer peritoneal metastasis, acacetin delayed the development of metastasis. In a study on hepatocellular carcinoma, acacetin significantly decreased tumor volume in mice transplanted with liver cancer cells.

Acacetin has also shown protective effects in cardiovascular models. In a rat model of ischemia/reperfusion injury, an acacetin prodrug demonstrated notable cardioprotective effects by inhibiting the reduction of antioxidants and preventing cardiomyocyte apoptosis. In a mouse model of cardiac hypertrophy, acacetin attenuated the condition by activating the Sirt1/AMPK/PGC-1α pathway. It also showed protective effects against doxorubicin-induced cardiotoxicity in mice.

Regarding metabolic diseases, acacetin exerted a significant hypoglycemic effect in a mouse model of hyperglycemia. In models of hyperuricemia, various flavonoids have successfully reduced serum uric acid levels, primarily by inhibiting xanthine oxidase activity in the liver.

Furthermore, in a mouse model of sarcopenia, 5,7-dimethoxyflavone was shown to suppress age-related muscle loss. Dietary administration of a mixture of 5-hydroxy-7-methoxyflavone derivatives led to an increase in the soleus muscle size and mass in senescence-accelerated mice. Studies in mice have also confirmed the sedative and anticonvulsant activities of linarin and acacetin.

Efficacy in Disease Models

The therapeutic potential of flavones has been demonstrated in various preclinical disease models. Structurally related compounds to this compound, such as Acacetin and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349), have shown notable efficacy in cancer and cardiovascular models, respectively.

Tumor Growth Suppression by Acacetin: In vivo studies using mouse xenograft models of human prostate cancer have shown that Acacetin can significantly suppress tumor growth. nih.govspandidos-publications.com Mice treated with Acacetin exhibited a marked reduction in both tumor size and weight compared to control groups. nih.govspandidos-publications.com For instance, in one study, administration of Acacetin led to a tumor size reduction of up to 57.90% in nude mice bearing DU145 prostate tumor xenografts. spandidos-publications.com This anti-tumor effect is linked to the induction of apoptosis within the cancer cells. nih.govspandidos-publications.com

Vasorelaxation by 3'-hydroxy-5,6,7,4'-tetramethoxyflavone: This flavone, a key phytochemical in the medicinal plant Orthosiphon stamineus, has been shown to induce vasorelaxation in isolated rat aortic rings pre-contracted with phenylephrine. miloa.eunih.gov The vasorelaxant effect was significantly more pronounced in aortic rings with an intact endothelium, highlighting the endothelium's crucial role in its mechanism of action. miloa.euresearchgate.net This activity suggests potential applications in managing hypertension. miloa.eu

Table 1: Efficacy of Structurally Analogous Flavones in In Vivo Models

Compound Model System Observed Efficacy Reference(s)
Acacetin DU145 Prostate Cancer Xenograft (Mice) Significant reduction in tumor size and weight. nih.govspandidos-publications.com
3'-hydroxy-5,6,7,4'-tetramethoxyflavone Isolated Rat Aortic Rings Endothelium-dependent vasorelaxation. miloa.eunih.gov

Mechanistic Insights from In Vivo Models

Investigations using animal models provide crucial insights into the molecular pathways through which flavones exert their therapeutic effects.

Akt/NF-κB Pathway Modulation by Acacetin: The in vivo anticancer effects of Acacetin in prostate cancer xenografts are mediated, at least in part, by the suppression of the Akt/NF-κB signaling pathway. nih.gov Acacetin was found to inhibit the phosphorylation of Akt, a key protein kinase that regulates cell survival and proliferation. spandidos-publications.com This inhibition leads to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is critical for the proliferation and survival of cancer cells. nih.govspandidos-publications.com By blocking these proliferative and anti-apoptotic signals, Acacetin promotes cancer cell apoptosis, as confirmed by increased DNA fragmentation in tumor cells from treated mice. nih.govspandidos-publications.com

Mechanistic Investigations at the Cellular and Molecular Level (General, leveraging insights from related compounds)

At the cellular and molecular level, flavones interact with a variety of targets to modulate signaling pathways, influence the cellular redox state, and trigger programmed cell death.

Molecular Target Identification and Ligand-Protein Binding Mechanisms

The biological activities of flavonoids stem from their ability to interact with and modulate the function of various proteins. nih.gov Identifying these molecular targets is key to understanding their mechanisms of action.

Target Identification Strategies: High-throughput screening methods, such as combining phage display with second-generation sequencing, have been used to identify numerous human cellular targets for flavonoids like apigenin (B1666066). nih.gov Computational approaches, including in silico virtual screening where flavonoid compounds are docked into protein structures from databases, are also employed to predict putative molecular targets. nih.gov

Ligand-Protein Binding: Flavonoids bind to proteins primarily through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. rsc.orgmdpi.com For example, molecular docking studies show that flavonoids can bind to the interface surfaces of protein domains, interfering with protein-protein interactions. mdpi.com The binding affinity and specificity are determined by the flavonoid's structure, including the number and position of hydroxyl and methoxy groups. mdpi.com Quantum mechanical descriptors have also been used to predict potential binding sites by calculating the theoretical affinity between the flavonoid and the amino acid residues in a protein's binding cavity. nih.gov For instance, studies on the flavonoid apigenin identified the heterogeneous nuclear ribonucleoprotein A2 (hnRNPA2) as a target, with binding occurring at the C-terminal glycine-rich domain, which in turn prevents homodimerization and perturbs its function in mRNA splicing. nih.gov

Cellular Signaling Pathway Modulation

Flavones are known to modulate a wide array of cellular signaling pathways, which underlies many of their pharmacological effects.

NO/sGC/cGMP and Prostacyclin Pathways: The vasorelaxant effect of 3'-hydroxy-5,6,7,4'-tetramethoxyflavone is a clear example of signaling pathway modulation. miloa.eu This compound's action involves the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. miloa.eunih.gov NO produced by the endothelium diffuses into vascular smooth muscle cells, activating sGC to produce cGMP, which leads to a reduction in intracellular calcium and subsequent vasorelaxation. miloa.eunih.gov The effect of the flavone was significantly reduced by inhibitors of NO synthase and sGC, confirming the pathway's involvement. miloa.eunih.gov Additionally, the prostacyclin pathway also contributes to its vasorelaxant activity. miloa.euresearchgate.net

Other Key Pathways: Flavonoids have been shown to influence other critical signaling cascades, including the MAPK, PI3K-Akt, and FoxO signaling pathways. frontiersin.org Acacetin, for example, has been shown to inhibit the PI3K/Akt pathway in gastric cancer cells. nih.gov

Reactive Oxygen Species (ROS) Involvement

While many flavonoids are known for their antioxidant properties, some can also act as pro-oxidants, particularly in cancer cells, leading to therapeutic benefits.

ROS-Mediated Cell Death by 5-hydroxy-7-methoxyflavone: 5-hydroxy-7-methoxyflavone (HMF), a derivative of chrysin, induces cell death in human colon carcinoma cells (HCT-116) by generating reactive oxygen species (ROS). plos.orgnih.gov HMF treatment leads to an increase in both mitochondrial and cytosolic ROS levels. plos.orgplos.org This surge in ROS is a critical mediator of endoplasmic reticulum (ER) stress, which results in the release of intracellular Ca2+ and activation of the mitochondrial apoptosis pathway. plos.orgnih.gov The role of ROS as the key mediator was confirmed by experiments where a ROS scavenger, N-acetyl-l-cysteine (NAC), completely reversed the cytotoxic effects of HMF. plos.org This demonstrates a promising pro-oxidant therapeutic strategy for targeting colorectal cancer. plos.orgsemanticscholar.org

Cell Death Pathways

The anticancer activity of many flavones is linked to their ability to induce programmed cell death, or apoptosis, often through mitochondria-dependent mechanisms.

Mitochondrial-Associated Cell Death: The pro-apoptotic activity of 5-hydroxy-7-methoxyflavone in colon cancer cells is a prime example of the intrinsic, or mitochondrial, pathway of apoptosis. plos.orgresearchgate.net HMF treatment triggers perturbation of the mitochondrial membrane, leading to the release of cytochrome c from the mitochondria into the cytosol. plos.orgnih.gov This event is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins like Bax and BID. plos.orgnih.gov These changes culminate in the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell, leading to apoptosis. plos.orgresearchgate.net

Table 2: Cellular and Molecular Mechanisms of Structurally Analogous Flavones

Compound Cell Line Mechanism Key Molecular Events Reference(s)
5-hydroxy-7-methoxyflavone HCT-116 (Human Colon Carcinoma) ROS-Mediated Apoptosis Increased mitochondrial and cytosolic ROS; ER stress; Mitochondrial membrane perturbation; Cytochrome c release; Bcl-2 down-regulation; Bax/BID activation; Caspase-3 activation. plos.orgnih.govresearchgate.net
3'-hydroxy-5,6,7,4'-tetramethoxyflavone Rat Aortic Smooth Muscle Cells Vasorelaxation Stimulation of NO/sGC/cGMP pathway; Involvement of prostacyclin pathway; Inhibition of Ca2+ release from sarcoplasmic reticulum. miloa.eunih.govresearchgate.net
Acacetin DU145 (Human Prostate Cancer) Apoptosis Induction Inhibition of Akt phosphorylation; Suppression of NF-κB signaling. nih.govspandidos-publications.com

Structure Activity Relationship Sar Studies for Flavones Bearing Hydroxyl and Methoxy Substitutions

Impact of Hydroxyl Group Position (e.g., C5, C7, C3', C4', C5') on Biological Activity

The position and number of hydroxyl (-OH) groups on the flavone (B191248) scaffold are paramount in determining the biological response, particularly for antioxidant and enzyme-inhibiting activities.

The B-ring hydroxylation pattern is a critical determinant of activity. The presence of a catechol moiety (hydroxyl groups at C3' and C4') is a well-established feature for potent antioxidant activity. mdpi.com This configuration enhances radical scavenging by stabilizing the resulting phenoxyl radical through electron delocalization. For example, Luteolin (which has -OH groups at C5, C7, C3', and C4') is a good inhibitor of the enzyme glycogen (B147801) phosphorylase b (GPb) with a half-maximal inhibitory concentration (IC₅₀) of 29.7 µM, whereas Chrysin (5,7-dihydroxyflavone), which lacks the B-ring hydroxyls, shows poor inhibition. nih.gov The activity further varies with the number of B-ring hydroxyls; activity tends to decrease as the number of hydroxyl groups at the C-3′ and C-4′ positions decreases. researchgate.net For instance, in OATP2B1 inhibition assays, Luteolin (3',4'-dihydroxy) is more potent than Apigenin (B1666066) (4'-hydroxy), which is in turn more potent than Chrysin (no B-ring hydroxyls). researchgate.net

Hydroxyl groups on the A-ring, particularly at the C5 and C7 positions, also play a crucial role. nih.gov The C5-OH group can form an intramolecular hydrogen bond with the C4-keto group, which contributes to the planarity and electronic properties of the molecule, often enhancing activity. mdpi.com Similarly, the C7-OH group is vital for many biological interactions. A study on the inhibition of human cytochrome P450 enzymes showed that the presence of hydroxyl groups at positions C5 and C7 decreased the IC₅₀ values for P450 1B1 compared to the unsubstituted flavone backbone. mdpi.com The substitution of hydroxyl groups at C5 and C7 on ring A and C3′ on ring B plays a crucial role in antioxidant activity. nih.gov

CompoundSubstitution PatternTarget/AssayIC₅₀ (µM)
Chrysin 5,7-dihydroxyGlycogen Phosphorylase b>200 nih.gov
Apigenin 5,7,4'-trihydroxyOATP2B1 Inhibition18.1 researchgate.net
Luteolin 5,7,3',4'-tetrahydroxyGlycogen Phosphorylase b29.7 nih.gov
Luteolin 5,7,3',4'-tetrahydroxyOATP2B1 Inhibition3.9 researchgate.net
Flavone UnsubstitutedP450 1B1 Inhibition0.6 mdpi.com
5-Hydroxyflavone 5-hydroxyP450 1B1 Inhibition0.21 mdpi.com
7-Hydroxyflavone 7-hydroxyP450 1B1 Inhibition0.25 mdpi.com

Role of Methoxy (B1213986) Group Position (e.g., C4', C5, C7) on Activity and Lipophilicity

The methylation of hydroxyl groups to form methoxy (-OCH₃) groups significantly alters a flavonoid's physicochemical properties, which in turn affects its biological activity. O-methylation generally increases the lipophilicity (hydrophobicity) and metabolic stability of the compound. This enhanced lipophilicity can improve the ability of flavonoids to cross cell membranes and may lead to better bioavailability.

However, the conversion of a hydroxyl to a methoxy group can have variable effects on biological activity, depending on the target. For antioxidant activity based on hydrogen atom donation, methoxylation is generally detrimental as it removes the reactive hydroxyl proton. For instance, replacing the 4'-hydroxyl group of Luteolin with a methoxy group to form Diosmetin can impact its anti-inflammatory potential. mdpi.com

Conversely, in other contexts, methoxylation can enhance or be essential for activity. In the case of P450 1B1 inhibition, the introduction of a 4'-methoxy group into 5,7-dihydroxyflavone (Chrysin) to form Acacetin (B1665396) resulted in a highly active inhibitor, with an IC₅₀ value of 0.014 µM. mdpi.com This suggests that for certain enzyme interactions, the electronic and steric properties of the methoxy group are more favorable than a hydroxyl group. Similarly, the presence of methoxy groups at the C5 and C7 positions has been reported to enhance the anti-inflammatory activity of flavones. nih.gov The methylation of free phenolic groups on the flavone skeleton has been shown to improve the ability of these compounds to cross cell membranes, their oral bioavailability, and their metabolic stability.

CompoundSubstitution PatternActivity/PropertyObservation
General Flavonoids HydroxylatedLipophilicityLower
General Flavonoids MethoxylatedLipophilicityHigher, increased membrane transport
5,7-dihydroxyflavone 5,7-di-OHP450 1B1 Inhibition (IC₅₀)0.27 µM mdpi.com
Acacetin 5,7-di-OH, 4'-methoxyP450 1B1 Inhibition (IC₅₀)0.014 µM mdpi.com
Luteolin 5,7,3',4'-tetra-OHAnti-inflammatoryActive
Diosmetin 5,7,3'-tri-OH, 4'-methoxyAnti-inflammatoryActivity is altered compared to Luteolin mdpi.com

Influence of Saturation at C2-C3 Bond on Activity

The double bond between the C2 and C3 positions in the C-ring is a defining feature of flavones that distinguishes them from their saturated counterparts, the flavanones. This C2-C3 double bond is crucial for several biological activities, primarily because it extends the π-conjugation system of the molecule to include the A and B rings and the C4-keto group. mdpi.com

This extended conjugation results in a more planar molecular structure, which can facilitate stronger π-π stacking interactions with biological targets like enzymes or DNA. The planarity is believed to allow molecules to more easily enter the hydrophobic pockets of enzymes. A comparison between flavones and flavanones consistently shows that the C2-C3 double bond enhances inhibitory activity against various enzymes. mdpi.com

For example, studies on anti-inflammatory activity have shown that flavones are more potent than their corresponding flavanones. mdpi.com This is illustrated by comparing the cytotoxic activity of 7-hydroxy-4'-methoxyflavone with its saturated analog, 7-hydroxy-4'-methoxyflavanone. Against HeLa cervical cancer cells, the flavone showed greater activity (lower IC₅₀) than the flavanone, highlighting the positive contribution of the C2-C3 unsaturation.

CompoundC2-C3 BondTarget Cell LineIC₅₀ (µg/mL)
7-Hydroxy-4'-methoxyflavone Unsaturated (Double Bond)HeLa (Cervical Cancer)25.73 researchgate.net
7-Hydroxy-4'-methoxyflavanone Saturated (Single Bond)HeLa (Cervical Cancer)40.13 researchgate.net

Effects of Specific Substituents (e.g., methyl group at C5 or C6) on Biological Response

Beyond hydroxyl and methoxy groups, other substituents can also modulate the biological profile of flavones. The introduction of a small, lipophilic methyl (-CH₃) group directly onto the carbon skeleton can influence activity through steric and electronic effects.

Research on the anti-inflammatory properties of methylated flavones has shown that the position of the methyl group is critical. A study comparing various methyl derivatives of flavone found that 6-methylflavone (B191877) significantly inhibited nitric oxide (NO) production in stimulated macrophage cells, an indicator of anti-inflammatory action. researchgate.netmdpi.com In contrast, the parent flavone compound showed only weak activity. This suggests that the addition of a methyl group to the A-ring can enhance specific biological responses.

Analytical Methods for Identification and Quantification of 7 Hydroxy 5 Methyl 4 Methoxyflavone in Complex Matrices

Chromatographic Techniques (e.g., HPLC-DAD for related compounds)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the analysis of flavonoid compounds. While specific HPLC-DAD methods for 7-Hydroxy-5-methyl-4'-methoxyflavone are not extensively detailed in publicly available literature, methods for closely related methoxyflavones can be adapted.

For instance, the analysis of a similar compound, 7-hydroxy-4'-methoxyflavone, reveals characteristic UV-Vis absorption maxima (λmax) at 263 nm and 325 nm. aip.org The peak at 263 nm corresponds to the benzoyl system (A-ring), while the peak at 325 nm is attributed to the cinnamoyl system (B-ring and the heterocyclic C-ring). aip.org This information is instrumental in setting up the DAD for selective detection of the flavone (B191248) backbone.

A typical HPLC method for the analysis of methoxyflavones would involve a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient would be programmed to gradually increase the proportion of the organic solvent to ensure the separation of compounds with varying polarities.

Table 1: Representative HPLC-DAD Parameters for Analysis of Related Methoxyflavones

ParameterValue
Column Reversed-phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Optimized for separation of flavonoids
Flow Rate Typically 0.8 - 1.2 mL/min
Detection Wavelength Monitoring at 263 nm and 325 nm
Column Temperature 25 - 40 °C

Note: This table is based on methods for structurally similar compounds and would require optimization for this compound.

Mass Spectrometry-Based Methods (e.g., LC-ESI-QTOF-MS/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for the definitive identification and quantification of flavonoids in complex samples. Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, and a Quadrupole Time-of-Flight (QTOF) mass analyzer provides high-resolution mass accuracy for both precursor and product ions.

In the absence of direct experimental data for this compound, its fragmentation pattern in MS/MS can be predicted based on the established fragmentation pathways of other flavonoids. The molecular weight of this compound (C17H14O4) is 282.0892 g/mol . In positive ion mode ESI, the protonated molecule [M+H]+ would have an m/z of 283.0965.

Collision-Induced Dissociation (CID) of the precursor ion would likely lead to characteristic fragmentation patterns. Common fragmentations in flavonoids include the retro-Diels-Alder (RDA) reaction in the C-ring, as well as losses of small neutral molecules like CO (carbon monoxide), H2O (water), and CH3• (methyl radical). For this compound, the loss of the methyl group from the methoxy (B1213986) function is a probable fragmentation pathway.

For a structurally related dihydroflavone, 7-hydroxy-4'-methoxy dihydroflavone, specific fragmentation pathways have been proposed, which can serve as a reference for predicting the fragmentation of the target analyte.

Table 2: Predicted LC-ESI-QTOF-MS/MS Parameters and Major Fragment Ions for this compound

ParameterPredicted Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]+ m/z 283.0965
Collision Energy Optimized for fragmentation
Predicted Major Product Ions RDA fragments, [M+H - CH3]+, [M+H - CO]+

Note: The fragmentation data is predictive and requires experimental verification.

Q & A

Basic: How to characterize the purity and structural identity of 7-Hydroxy-5-methyl-4'-methoxyflavone?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR spectroscopy to confirm the flavone backbone and substitution patterns. For example, the hydroxyl and methoxy groups produce distinct proton signals in the aromatic region (δ 6.5–8.5 ppm), while carbonyl (C4) resonances appear at ~180 ppm in 13C^{13}C NMR .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. A purity threshold of ≥95% is standard for pharmacological studies. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to optimize separation .
  • Mass Spectrometry (MS): Validate molecular weight (252.28 g/mol) via ESI-MS or MALDI-TOF, ensuring accurate mass matches the theoretical value (C16_{16}H12_{12}O3_3) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Classification: While direct GHS data for this compound is limited, structurally similar flavones (e.g., 7-Methoxyisoflavone) are classified as skin/eye irritants (Category 2) and respiratory irritants (H315, H319, H335) . Assume similar precautions.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) in powder-handling scenarios .
  • Ventilation: Work in a fume hood to minimize inhalation of airborne particles. Store in airtight containers at 2–8°C to prevent degradation .

Basic: What synthetic routes are available for this compound?

Methodological Answer:

  • Chalcone Cyclization: Start with 2',4'-dihydroxy-4-methoxychalcone. Catalyze intramolecular cyclization using iodine (1:1 molar ratio) in DMSO under reflux (3 hours, 80–100°C). Purify via recrystallization (ethanol/water) to achieve ~88% yield and 99% purity .
  • Alternative Methods: Microwave-assisted synthesis or enzymatic catalysis (e.g., lipases) may reduce reaction time but require optimization of solvent systems and catalyst loading .

Advanced: How to optimize reaction conditions for high-yield synthesis?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMSO, DMF) to enhance cyclization efficiency. DMSO increases reaction rate due to its high dielectric constant and ability to stabilize intermediates .
  • Catalyst Optimization: Compare iodine with Lewis acids (e.g., BF3_3-etherate) or transition metals (e.g., FeCl3_3). Monitor yield and byproduct formation via TLC or HPLC .
  • Temperature Gradients: Use a temperature-controlled reactor to identify the optimal range (e.g., 70–110°C). Higher temperatures may accelerate side reactions, reducing purity .

Advanced: How to evaluate the compound’s bioactivity in anticancer research?

Methodological Answer:

  • In Vitro Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Use IC50_{50} values to compare potency with reference drugs (e.g., doxorubicin). Include positive and negative controls .
  • Mechanistic Studies:
    • Apoptosis Induction: Perform Annexin V/PI staining and caspase-3/7 activation assays.
    • Cell Cycle Analysis: Use flow cytometry (PI staining) to assess G1/S or G2/M arrest .
  • ADMET Profiling: Predict pharmacokinetics using software (e.g., SwissADME) or in vitro models (e.g., Caco-2 for permeability). Key parameters include LogP (~2.5–3.5) and hepatotoxicity risk .

Advanced: How to analyze the compound’s stability under varying conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at -20°C for long-term stability .
  • Photodegradation: Expose to UV light (254 nm) and monitor degradation via HPLC. Use amber vials to mitigate light-induced breakdown .
  • pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Flavones typically degrade faster in alkaline conditions due to hydroxyl group deprotonation .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Experimental Reproducibility: Standardize cell culture conditions (e.g., passage number, serum type) and compound dissolution (use DMSO ≤0.1% to avoid solvent toxicity) .
  • Data Normalization: Normalize bioactivity data to internal controls (e.g., β-actin in Western blots) and report error margins (SEM/SD).
  • Meta-Analysis: Compare studies using systematic review tools (e.g., PRISMA). Conflicting results may arise from differences in assay sensitivity (e.g., MTT vs. resazurin) or cell line genetic drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.